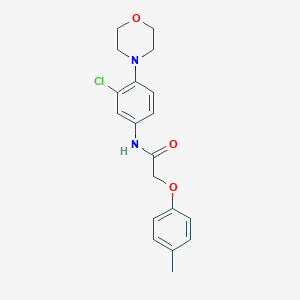
N-(2-cyanophenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)pyridine-3-carboxamide, also known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a small molecule that belongs to the class of pyridine carboxamides. It has a molecular weight of 256.28 g/mol and a chemical formula of C15H10N2O.
作用机制
N-(2-cyanophenyl)pyridine-3-carboxamide exerts its effects by inhibiting PDE10A. PDE10A is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP. By inhibiting PDE10A, N-(2-cyanophenyl)pyridine-3-carboxamide increases the levels of cAMP and cGMP, which can have beneficial effects on various neurological disorders. The increased levels of cAMP and cGMP can enhance neuronal signaling and plasticity, which can improve cognitive function.
Biochemical and Physiological Effects
N-(2-cyanophenyl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects. The inhibition of PDE10A by N-(2-cyanophenyl)pyridine-3-carboxamide can increase the levels of cAMP and cGMP, which can enhance neuronal signaling and plasticity. This can improve cognitive function and memory. N-(2-cyanophenyl)pyridine-3-carboxamide has also been found to have anti-inflammatory effects, which can be beneficial in various inflammatory disorders.
实验室实验的优点和局限性
N-(2-cyanophenyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high potency and selectivity for PDE10A, which makes it an ideal tool for studying the role of PDE10A in various neurological disorders. However, N-(2-cyanophenyl)pyridine-3-carboxamide has some limitations as well. It has poor solubility in water, which can limit its use in some experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on N-(2-cyanophenyl)pyridine-3-carboxamide. One of the significant areas of research is the development of more potent and selective PDE10A inhibitors. These inhibitors can have significant therapeutic potential for various neurological disorders. Another area of research is the study of the long-term effects of N-(2-cyanophenyl)pyridine-3-carboxamide on cognitive function and memory. The development of more soluble forms of N-(2-cyanophenyl)pyridine-3-carboxamide can also enhance its use in various experiments. Finally, the study of the anti-inflammatory effects of N-(2-cyanophenyl)pyridine-3-carboxamide can have significant implications for various inflammatory disorders.
Conclusion
In conclusion, N-(2-cyanophenyl)pyridine-3-carboxamide is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-cyanophenyl)pyridine-3-carboxamide is a potent inhibitor of PDE10A, which can have beneficial effects on various neurological disorders. N-(2-cyanophenyl)pyridine-3-carboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on N-(2-cyanophenyl)pyridine-3-carboxamide, including the development of more potent and selective PDE10A inhibitors, the study of the long-term effects of N-(2-cyanophenyl)pyridine-3-carboxamide on cognitive function and memory, and the study of the anti-inflammatory effects of N-(2-cyanophenyl)pyridine-3-carboxamide.
合成方法
The synthesis of N-(2-cyanophenyl)pyridine-3-carboxamide can be achieved through various methods. One of the commonly used methods is the reaction between 2-cyanopyridine and 3-aminobenzoic acid in the presence of a suitable reagent such as triethylamine. This reaction yields N-(2-cyanophenyl)pyridine-3-carboxamide as a white crystalline solid with a high yield.
科学研究应用
N-(2-cyanophenyl)pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the significant applications of N-(2-cyanophenyl)pyridine-3-carboxamide is in the field of neuroscience. N-(2-cyanophenyl)pyridine-3-carboxamide has been found to be a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, N-(2-cyanophenyl)pyridine-3-carboxamide increases the levels of cAMP and cGMP, which can have beneficial effects on various neurological disorders.
属性
产品名称 |
N-(2-cyanophenyl)pyridine-3-carboxamide |
|---|---|
分子式 |
C13H9N3O |
分子量 |
223.23 g/mol |
IUPAC 名称 |
N-(2-cyanophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-8-10-4-1-2-6-12(10)16-13(17)11-5-3-7-15-9-11/h1-7,9H,(H,16,17) |
InChI 键 |
JZMLNWODSLVDBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CN=CC=C2 |
规范 SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B253067.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253091.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253094.png)